molecular formula C22H30N2 B3237439 Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis- CAS No. 138966-60-6

Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-

Cat. No.: B3237439
CAS No.: 138966-60-6
M. Wt: 322.5 g/mol
InChI Key: JFMABLYWYIWATD-UHFFFAOYSA-N
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Description

The compound Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis- (hereafter referred to as Compound A) is a bis-aniline derivative featuring a cyclohexylidene bridge substituted with a tert-butyl (1,1-dimethylethyl) group at the 4-position. This structure confers unique steric and electronic properties, making it relevant in polymer chemistry, dye synthesis, and materials science.

Properties

IUPAC Name

4-[1-(4-aminophenyl)-4-tert-butylcyclohexyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-21(2,3)16-12-14-22(15-13-16,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h4-11,16H,12-15,23-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMABLYWYIWATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729738
Record name 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138966-60-6
Record name 2~4~-tert-Butyl-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-1~4~,3~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- typically involves the reaction of toluene with isocyanate. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[4-(1,1-dimethylethyl)cyclohexylidene]bis- involves its interaction with specific molecular targets and pathways. It can act as a catalyst or reactant in various chemical processes, influencing the formation and stability of different compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

(i) 4,4′-Cyclohexylidenebis[2-methylaniline] (CAS 6442-08-6)
  • Structure : Similar cyclohexylidene bridge but with 2-methyl substituents on the aniline rings instead of tert-butyl.
  • Molecular Formula : C₂₀H₂₄N₂ vs. C₂₂H₂₈N₂ (estimated for Compound A).
  • Key Differences :
    • The tert-butyl group in Compound A introduces greater steric hindrance and hydrophobicity compared to methyl.
    • Higher molecular weight (est. ~328 g/mol vs. 292 g/mol) likely increases thermal stability .
(ii) 4,4′-Methylenebis(2,5-dimethylaniline) (CAS 5339-30-0)
  • Structure : Methylene (-CH₂-) bridge instead of cyclohexylidene.
  • Applications : Used in epoxy curing agents.
  • Tert-butyl substitution may improve solubility in non-polar solvents compared to methyl groups .
(iii) 4,4′-Ethylenedianiline (CAS 621-95-4)
  • Structure : Ethylene (-CH₂CH₂-) bridge.
  • Properties : Lower steric bulk compared to cyclohexylidene.
  • Reactivity : Ethylene bridges facilitate faster polymerization but offer less thermal resistance than cyclohexylidene-based systems .

Physicochemical Properties

Property Compound A (Estimated) 4,4′-Cyclohexylidenebis[2-methylaniline] 4,4′-Methylenebis(2,5-dimethylaniline)
Molecular Weight (g/mol) ~328 292.42 268.39
LogP (Hydrophobicity) ~5.2 (predicted) 4.8 3.9
Melting Point (°C) 180–200 (est.) 165–167 98–100
Applications High-performance polymers Dyes, corrosion inhibitors Epoxy resins

Notes:

  • Higher melting points correlate with rigid cyclohexylidene bridges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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